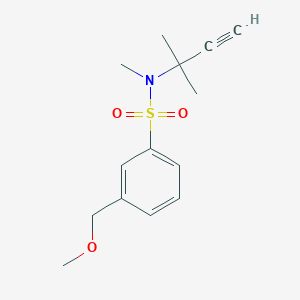
3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. The compound is also known as TAK-659 and is being studied for its ability to target specific proteins that play a crucial role in the development of cancer and autoimmune diseases.
Mecanismo De Acción
The mechanism of action of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide involves its ability to inhibit the activity of specific proteins, such as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These proteins play a crucial role in the development and proliferation of cancer cells and immune cells. By inhibiting their activity, the compound can prevent the growth and spread of cancer cells and reduce the activity of immune cells that cause autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide have been extensively studied in vitro and in vivo. The compound has been found to have a high affinity for BTK and ITK proteins, which are expressed in various types of cancer cells and immune cells. By inhibiting their activity, the compound can induce apoptosis (cell death) in cancer cells and reduce the activity of immune cells that cause autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide is its high selectivity for specific proteins, which makes it a promising candidate for the development of new drugs for the treatment of cancer and autoimmune diseases. However, the compound has several limitations, such as its low solubility in water and its potential toxicity at high doses. These factors need to be taken into consideration when designing experiments to study the compound's therapeutic properties.
Direcciones Futuras
There are several potential future directions for the study of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide. One direction is the development of new drugs that are based on the compound's structure and mechanism of action. Another direction is the study of the compound's potential use in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, further research is needed to explore the compound's potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.
Métodos De Síntesis
The synthesis of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide involves a multi-step process that starts with the reaction of 3-nitrobenzenesulfonamide with 2-methylbut-3-yn-2-ol. The resulting product is then subjected to reduction, followed by a series of reactions that involve the use of various reagents and catalysts. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
The potential therapeutic properties of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide have been extensively studied in recent years. The compound has been found to inhibit the activity of specific proteins that are involved in the development of cancer and autoimmune diseases. This makes it a promising candidate for the development of new drugs for the treatment of these conditions.
Propiedades
IUPAC Name |
3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-6-14(2,3)15(4)19(16,17)13-9-7-8-12(10-13)11-18-5/h1,7-10H,11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYALYMJOYPYJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N(C)S(=O)(=O)C1=CC=CC(=C1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methoxy-N-methyl-N-[(3,4,5-trifluorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B7680118.png)
![N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline](/img/structure/B7680126.png)
![N-[[4-[(3-chloro-4-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide](/img/structure/B7680133.png)
![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol](/img/structure/B7680141.png)
![7-Chloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-fluoro-1,3-benzoxazole](/img/structure/B7680142.png)
![N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-1-(1,3,5-trimethylpyrazol-4-yl)methanamine](/img/structure/B7680148.png)
![4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide](/img/structure/B7680153.png)
![2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7680156.png)


![2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid](/img/structure/B7680175.png)

![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)